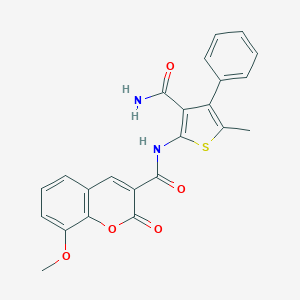

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de WAY-324759 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes. Les voies de synthèse exactes et les conditions réactionnelles sont exclusives et des informations détaillées ne sont pas facilement disponibles dans les bases de données publiques .

Méthodes de production industrielle

En général, ces composés sont produits dans des installations spécialisées avec des contrôles stricts pour garantir la pureté et la constance .

Analyse Des Réactions Chimiques

Types de réactions

WAY-324759 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium, peroxyde d'hydrogène.

Réduction : Hydrure de lithium aluminium, borohydrure de sodium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Des informations détaillées sur les produits formés à partir de réactions impliquant WAY-324759 ne sont pas facilement disponibles .

Applications de la recherche scientifique

Chimie : Utilisé comme réactif en synthèse organique.

Biologie : Étudié pour ses effets sur les processus cellulaires.

Médecine : Exploré pour ses propriétés antitumorales potentielles.

Industrie : Applications potentielles dans le développement de nouveaux matériaux et médicaments.

Mécanisme d'action

Le mécanisme d'action de WAY-324759 implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'il exerce ses effets en modulant l'activité de certaines enzymes et de certains récepteurs impliqués dans les processus cellulaires. Des informations détaillées sur les cibles moléculaires et les voies exactes ne sont pas facilement disponibles .

Applications De Recherche Scientifique

Chemistry: Used as a reagent in organic synthesis.

Biology: Investigated for its effects on cellular processes.

Medicine: Explored for its potential antitumor properties.

Industry: Potential applications in the development of new materials and pharmaceuticals.

Comparaison Avec Des Composés Similaires

Composés similaires

WAY-100635 : Un antagoniste sélectif du récepteur de la sérotonine.

WAY-267464 : Un agoniste sélectif du récepteur de l'ocytocine.

WAY-181187 : Un antagoniste sélectif du récepteur de la dopamine.

Unicité

WAY-324759 est unique en raison de sa structure moléculaire spécifique et de ses propriétés antitumorales potentielles. Sa composition chimique distincte et son activité biologique le distinguent des autres composés similaires .

Activité Biologique

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. Its unique structural features include a thiophene ring, a chromene moiety, and a carboxamide functional group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For example, derivatives of chromones have shown cytotoxic effects against various human tumor cell lines. A study demonstrated that certain 3-formylchromone derivatives displayed tumor cell-specific cytotoxicity without affecting normal cells, suggesting a selective mechanism of action that could be relevant for this compound as well .

The proposed mechanisms through which this compound may exert its biological effects include:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer progression.

- Receptor Modulation : The presence of the carboxamide group may facilitate hydrogen bonding with target receptors, potentially modulating their activity.

- Apoptosis Induction : Some studies have indicated that chromone derivatives can trigger apoptotic pathways in cancer cells, leading to controlled cell death.

Inhibition of Pathogens

Compounds related to chromones have also demonstrated antibacterial and antiviral properties. For instance, certain derivatives have shown effectiveness against Helicobacter pylori and HIV, indicating that this compound may possess similar antimicrobial activities .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the chromene and thiophene rings. Research has established that modifications to these structures can lead to enhanced potency or altered selectivity against specific biological targets.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 6,8-Dichloro-chromone | Anti-H. pylori | 15 |

| 6-Bromo-chromone | Cytotoxicity in cancer cells | 20 |

| N-(benzo[d]thiazol) | Cholinesterase inhibition | 8.80 |

Case Studies

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of various chromone derivatives found that some exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that similar activities could be expected from N-(3-carbamoyl...) .

- Antimicrobial Activity : In vitro studies have shown that certain chromone derivatives possess significant antibacterial properties against strains such as H. pylori, with activities comparable to standard antibiotics .

Propriétés

Formule moléculaire |

C23H18N2O5S |

|---|---|

Poids moléculaire |

434.5 g/mol |

Nom IUPAC |

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C23H18N2O5S/c1-12-17(13-7-4-3-5-8-13)18(20(24)26)22(31-12)25-21(27)15-11-14-9-6-10-16(29-2)19(14)30-23(15)28/h3-11H,1-2H3,(H2,24,26)(H,25,27) |

Clé InChI |

KATLEQDESQRKBZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(S1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C(=O)N)C4=CC=CC=C4 |

SMILES canonique |

CC1=C(C(=C(S1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C(=O)N)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.